molecular formula C9H6F3NO4 B044799 Methyl 2-nitro-4-(trifluoromethyl)benzoate CAS No. 228418-45-9

Methyl 2-nitro-4-(trifluoromethyl)benzoate

Cat. No. B044799
M. Wt: 249.14 g/mol
InChI Key: WYTRZKAYPKZGCN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to methyl 2-nitro-4-(trifluoromethyl)benzoate involves various strategies, including catalyzed acylation reactions. For example, a study by Hwang, Prakash, and Olah (2000) demonstrated that methyl benzoate can undergo a novel Friedel–Crafts acylation with aromatic compounds in the presence of superacidic trifluoromethanesulfonic acid, yielding benzophenone derivatives with high efficiency (Hwang, Prakash, & Olah, 2000).

Molecular Structure Analysis

X-ray diffraction studies provide insights into the molecular conformation and intramolecular interactions of related compounds. For instance, an X-ray study by Kucsman et al. (1986) on methyl 2-(4-nitrophenylthio)benzoate revealed the influence of sulfur(II)—oxygen(carbonyl) interaction on molecular conformation (Kucsman et al., 1986).

Chemical Reactions and Properties

The reactivity of compounds similar to methyl 2-nitro-4-(trifluoromethyl)benzoate is influenced by their electronic structure and substituent effects. The study by Nakamura, Sugimoto, and Ohwada (2007) on the intramolecular cyclization of methyl 3-aryl-2-nitropropionates highlights the role of electron-withdrawing groups and reaction conditions in determining product formation (Nakamura, Sugimoto, & Ohwada, 2007).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystal structure are crucial for understanding the behavior of chemical compounds. The physical properties of related compounds can be inferred from crystallographic studies, which provide detailed information on molecular geometry and intermolecular interactions.

Chemical Properties Analysis

The chemical properties of methyl 2-nitro-4-(trifluoromethyl)benzoate, including reactivity, stability, and functional group transformations, are central to its applications in organic synthesis. Research on similar compounds, such as the study by Korotaev et al. (2008), which explored the synthesis of 4-methyl-3-nitro-2-trihalomethyl-2H-chromenes, can shed light on potential chemical transformations and reactivity patterns (Korotaev et al., 2008).

Scientific Research Applications

1. Synthesis of Isoxazolinone Antibacterial Agents

  • Application Summary : Methyl 2-nitro-4-(trifluoromethyl)benzoate has been used in the synthesis of isoxazolinone antibacterial agents . Isoxazolinones are a class of organic compounds that have shown promising antibacterial properties.

2. Preparation of Benzo[b]azepines

  • Application Summary : Methyl 2-nitro-4-(trifluoromethyl)benzoate is also used in the preparation of benzo[b]azepines . Benzo[b]azepines are a class of compounds that have been studied for their potential as inhibitors of cholesterol ester transfer.

3. Synthesis of Trifluoromethylpyridines

  • Application Summary : Trifluoromethylpyridines (TFMP) and its derivatives, which include Methyl 2-nitro-4-(trifluoromethyl)benzoate, are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries.
  • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

4. Synthesis of Nitrile Oxide

  • Application Summary : Methyl 2-nitro-4-(trifluoromethyl)benzoate can be used in the synthesis of nitrile oxide . Nitrile oxides are useful intermediates in organic synthesis and have been used in the synthesis of various organic compounds.

5. Synthesis of Isoxazoles

  • Application Summary : Methyl 2-nitro-4-(trifluoromethyl)benzoate can also be used in the synthesis of isoxazoles . Isoxazoles are a class of organic compounds that have been studied for their potential biological activities.

6. Synthesis of Nitrile Oxide

  • Application Summary : Methyl 2-nitro-4-(trifluoromethyl)benzoate can be used in the synthesis of nitrile oxide . Nitrile oxides are useful intermediates in organic synthesis and have been used in the synthesis of various organic compounds.

7. Synthesis of Isoxazoles

  • Application Summary : Methyl 2-nitro-4-(trifluoromethyl)benzoate can also be used in the synthesis of isoxazoles . Isoxazoles are a class of organic compounds that have been studied for their potential biological activities.

Safety And Hazards

“Methyl 2-nitro-4-(trifluoromethyl)benzoate” is classified under GHS07 and has a signal word of warning . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

“Methyl 2-nitro-4-(trifluoromethyl)benzoate” is an important intermediate in the pharmaceutical and pesticide industries . It is used in the synthesis of various compounds such as nitenpyram, isoxazole grass ketone, and TRPV1 receptor antagonists . The future directions of this compound could involve its use in the synthesis of other pharmaceutical and pesticide compounds.

Relevant Papers The relevant papers retrieved do not provide additional information beyond what has been mentioned above .

properties

IUPAC Name

methyl 2-nitro-4-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO4/c1-17-8(14)6-3-2-5(9(10,11)12)4-7(6)13(15)16/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTRZKAYPKZGCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70460955
Record name Methyl 2-nitro-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-nitro-4-(trifluoromethyl)benzoate

CAS RN

228418-45-9
Record name Methyl 2-nitro-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 228418-45-9
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Synthesis routes and methods I

Procedure details

Add concentrated sulfuric acid (120 mL) dropwise to a solution of 2-nitro-4-trifluoromethylbenzoic acid (200 g, 850 mmol) in methanol (2 L) at room temperature under nitrogen and heat the mixture at reflux for 48 h. Cool the solution to room temperature and remove most of the solvent by evaporation at 45° C. under reduced pressure. Pour the turbid residue onto ice/water (2 L) and extract with ethyl acetate (2×1 L). Wash the combined organic extracts with brine (1 L), dry over anhydrous magnesium sulfate, filter and remove the solvent under reduced pressure to provide the title compound as a yellow oil (212.2 g, >99%). 1H NMR (300 MHz, CDCl3) δ 8.21 (s, 1H), 7.95 (d, J=1.13 Hz, 1H), 7.90 (s, 1H), 3.97 (s, 3H).
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One
Yield
99%

Synthesis routes and methods II

Procedure details

A mixture of 2-nitro-4-trifluoromethylbenzoic acid (23.5 g, 0.10 mol), trimethyl orthoacetate (60.1 g, 0.50 mol) and toluene (60 ml) was heated at 80° C. for 16 h. The reaction mixture was concentrated in vacuo. Toluene was added and concentrated again to remove excess reagent. The residue was purified by column chromatography on silica gel with a 1-10% ethyl acetate/n-hexane gradient mixture to give 24.9 g (0.50 mol 100%) of the title compound as a colorless oil.
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
60.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

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